

# An In-depth Technical Guide to the Discovery and Development of Teduglutide

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#### Abstract

**Teduglutide**, a recombinant analog of human glucagon-like peptide-2 (GLP-2), represents a significant advancement in the management of Short Bowel Syndrome (SBS). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of **teduglutide**. From the serendipitous discovery of GLP-2's intestinotrophic properties to the targeted design of a degradation-resistant analog, this guide details the key milestones in its evolution. It includes a summary of the preclinical and clinical trial data, detailed experimental protocols from pivotal studies, and an exploration of the underlying signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

# Discovery and Preclinical Development The Serendipitous Discovery of GLP-2's Intestinotrophic Properties

The journey to **teduglutide** began with fundamental research into the proglucagon gene in the early 1980s.[1][2] The cloning of this gene revealed the sequences of two novel peptides, glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), whose functions were initially unknown.[1][2] A pivotal breakthrough came from an unexpected observation in a line of transgenic mice engineered to express a proglucagon-SV40 T-antigen fusion protein (GLUTag mice).[1] These mice developed proglucagon-producing neuroendocrine tumors in their large



intestines and exhibited significant intestinal growth.[1][2][3][4][5] This finding strongly suggested that a peptide derived from the proglucagon gene possessed robust intestinal growth-promoting (intestinotrophic) activity. Subsequent research confirmed that this effect was attributable to GLP-2.[3][4][5]

# The Challenge of Native GLP-2 and the Genesis of Teduglutide

While native GLP-2 demonstrated significant therapeutic potential, its clinical utility was hampered by a very short biological half-life of approximately seven minutes.[6][7] This rapid inactivation is due to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV), which cleaves the alanine at position 2 of the peptide's N-terminus.[3][7]

To overcome this limitation, a synthetic analog of GLP-2 was developed. **Teduglutide** was created by substituting the alanine at position 2 with a glycine residue.[6][7] This single amino acid modification renders the peptide resistant to DPP-IV degradation, thereby prolonging its half-life to approximately two hours without compromising its biological activity.[6][7]

#### **Preclinical Proof-of-Concept**

Preclinical studies in animal models were crucial in validating the therapeutic potential of **teduglutide**. These studies demonstrated that administration of **teduglutide** led to significant morphological and functional changes in the intestine. Key findings included:

- Increased Villus Height and Crypt Depth: Histological analysis of intestinal biopsies from animals treated with **teduglutide** showed a marked increase in the height of the villi and the depth of the crypts, effectively expanding the mucosal surface area available for nutrient absorption.[7][8]
- Enhanced Nutrient and Fluid Absorption: Functional studies revealed that these morphological changes translated into improved intestinal absorption of fluids and nutrients.
   [3][7][9]
- Increased Intestinal Blood Flow: Teduglutide was also shown to increase intestinal and portal blood flow, further supporting the health and function of the intestinal mucosa.[6][8][10]



 Inhibition of Gastric Emptying and Secretion: The peptide was found to reduce gastrointestinal motility and the secretion of gastric acid.[6][7][8]

#### **Clinical Development Program**

The clinical development of **teduglutide** for the treatment of Short Bowel Syndrome in patients dependent on parenteral support (PS) was extensive, involving multiple phases of clinical trials. [11]

#### **Phase II Studies**

Initial Phase II studies were designed to assess the safety, tolerability, and pharmacodynamics of **teduglutide** in adult patients with SBS. In an open-label, multicenter pilot study, 16 SBS patients received **teduglutide** for 21 days. The results were promising, showing:

- A significant increase in intestinal wet weight absorption, with an average increase of 743 ± 477 g/day .[9]
- A corresponding decrease in fecal wet weight excretion.[7]
- Histological evidence of increased villus height and crypt depth, confirming its
  intestinotrophic effects in humans.[7] These effects were found to be reversible upon
  discontinuation of the drug.[7] Based on these findings, doses of 0.05 mg/kg/day and 0.10
  mg/kg/day were selected for further investigation in Phase III trials.[9]

#### **Pivotal Phase III Trials (STEPS Program)**

The largest and most definitive evidence for **teduglutide**'s efficacy and safety came from the Phase III clinical trial program, notably the STEPS (Study of **Teduglutide** in Parenteral Nutrition-Dependent Short Bowel Syndrome Subjects) trial.

The pivotal STEPS trial (NCT00798967) was a 24-week, international, multicenter, double-blind, placebo-controlled study.[11][12] The primary objective was to evaluate the efficacy of **teduglutide** in reducing the volume of parenteral support required by adults with SBS.[12]

Key Outcomes of the STEPS Trial:

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- Primary Endpoint: A significantly higher proportion of patients treated with teduglutide (0.05 mg/kg/day) achieved a 20% or greater reduction in weekly PS volume at both week 20 and week 24 compared to placebo (63% vs. 30%).[13]
- Reduction in PS Volume: The mean reduction in PS volume from baseline was 4.4 L/week for the **teduglutide** group, compared to 2.3 L/week for the placebo group.[13]
- Days Off Parenteral Support: Teduglutide-treated patients experienced a mean reduction of
   2.5 days per week on PS, compared to 0.9 days for the placebo group.
- Parenteral Support Independence: Over the course of the study and its extensions, a number of patients were able to be completely weaned off parenteral support.[14]
- Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Patient Population: Adults (≥18 years) with a diagnosis of intestinal failure due to SBS, who
  were dependent on parenteral nutrition for at least 12 months and required it at least 3 times
  per week. Patients had to be in a stable condition with no major changes to their PS regimen
  for at least 4 weeks prior to screening.[12]
- Inclusion Criteria: Key inclusion criteria included a documented history of SBS, clinical stability, and a stable parenteral support regimen.[12]
- Exclusion Criteria: Major exclusion criteria included a history of cancer within the last 5
  years, significant underlying diseases that could interfere with the study, and recent use of
  other investigational drugs or growth hormones.[12]
- Treatment Arms:
  - Teduglutide 0.05 mg/kg/day administered subcutaneously.
  - Placebo administered subcutaneously.
- Primary Endpoint: The percentage of subjects who achieved a 20% to 100% reduction from baseline in weekly parenteral nutrition/intravenous fluid (PN/I.V.) volume at weeks 20 and 24.
   [12]



- Secondary Endpoints: Included the absolute change in PN/I.V. volume from baseline, change in days per week of PN/I.V. administration, and changes in fluid and electrolyte balance.
- Parenteral Support Weaning Algorithm: To ensure patient safety and standardize the
  reduction of PS, a specific weaning algorithm was employed. Reductions in PS volume were
  permitted at 4-week intervals only if the patient's 48-hour urine output increased by at least
  10%, indicating improved intestinal fluid absorption.[14]
- Safety Assessments: Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), clinical laboratory tests, vital signs, and physical examinations. Specific monitoring for colon polyps and other gastrointestinal issues was also included.[15]

#### **Long-Term Extension Studies**

To evaluate the long-term safety and efficacy of **teduglutide**, open-label extension studies, such as STEPS-2 (NCT00930644), were conducted.[13][16] These studies followed patients from the initial placebo-controlled trials for up to an additional 24-30 months.[13] The results demonstrated that the clinical response to **teduglutide** was maintained over the long term, with continued reductions in PS requirements and a consistent safety profile.[13]

#### **Pediatric Studies**

Following its approval for adults, **teduglutide** was also evaluated in pediatric patients (ages 1 to 17) with SBS-associated intestinal failure. A 12-week, open-label, multicenter study (NCT01952080) assessed different doses of **teduglutide**. The results showed that **teduglutide** was well-tolerated and associated with clinically meaningful reductions in PS requirements and increased enteral nutrition tolerance in this population.[17] Notably, four pediatric patients achieved complete independence from parenteral nutrition during the study.[17]

### **Quantitative Clinical Trial Data Summary**

The following tables summarize the key quantitative efficacy and safety data from the pivotal clinical trials of **teduglutide**.

Table 1: Summary of Key Phase III Clinical Trial Efficacy Data (STEPS Trial)



Endpoint	Teduglutide (0.05 mg/kg/day)	Placebo	p-value
Primary Responders (≥20% PS Reduction at Weeks 20 & 24)	63% (27/43)[ <mark>13</mark> ]	30% (13/43)[13]	0.002[13]
Mean Reduction in Weekly PS Volume (L/week)	4.4[13]	2.3[13]	<0.001[13]
Mean Reduction in PS Infusion Days/week	2.5	0.9	<0.001

| Patients Achieving at least 1 day off PS/week | 54% | 23% | 0.005 |

Table 2: Most Common Adverse Events (AEs) from Pooled Adult Clinical Trial Data (Occurring in ≥10% of **Teduglutide**-Treated Patients)

Adverse Event	Teduglutide (n=134)	Placebo (n=43)
Abdominal Pain	49%[6]	35%
Respiratory Tract Infection	28%[6]	19%
Nausea	27%[6]	16%
Injection Site Reactions	21%[6]	7%
Headache	17%[6]	9%
Vomiting	14%[6]	12%
Abdominal Distension	-	-
Gastrointestinal Stoma Complication	-	-

Note: Data compiled from multiple sources. Specific percentages for some AEs were not consistently reported across all sources.[6][14][16] The most frequently reported AEs were



gastrointestinal in nature, consistent with the underlying disease and the mechanism of action of **teduglutide**.[16]

# Mechanism of Action and Signaling Pathways GLP-2 Receptor Binding and Downstream Signaling

**Teduglutide** exerts its effects by acting as an agonist at the glucagon-like peptide-2 receptor (GLP-2R).[10] The GLP-2R is a G protein-coupled receptor found on various intestinal cells, including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons, but notably not directly on the proliferating crypt cells.[8][18] This suggests that GLP-2 and **teduglutide** mediate their intestinotrophic effects through an indirect mechanism, stimulating the release of secondary mediators.

Upon binding of **teduglutide** to the GLP-2R, a cascade of intracellular signaling pathways is activated:

- cAMP/PKA Pathway: The GLP-2R is coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
- PI3K/Akt Pathway: Activation of the GLP-2R also stimulates the Phosphatidylinositol 3kinase (PI3K)-Akt pathway, which is crucial for cell survival, proliferation, and protein synthesis.[19][20]
- MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is also activated and plays a role in mediating the proliferative effects of GLP-2.[20]

These intracellular signals lead to the release of downstream mediators from the GLP-2R-expressing cells. These mediators, which include Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor (KGF), then act on the intestinal epithelial stem and progenitor cells in the crypts to stimulate proliferation and inhibit apoptosis, leading to mucosal growth.[18]

Caption: GLP-2 Receptor Signaling Pathway



## **Regulatory Milestones**

**Teduglutide** received orphan drug designation in both Europe and the United States, a status granted to drugs developed for rare diseases, which provides incentives for their development. [11][21]

Table 3: Timeline of Key Regulatory Events

Date	Event	Regulatory Body	Brand Name
2001	Orphan Drug Designation Granted.[22]	European Medicines Agency (EMA)	Revestive
Nov 2011	New Drug Application (NDA) Submitted.[21] [23]	U.S. Food and Drug Administration (FDA)	Gattex
Jun 21, 2012	Positive Opinion from CHMP.[21][23][24]	EMA	Revestive
Sep 4, 2012	Marketing Authorization Granted for Adults.[21][23]	European Commission (EC)	Revestive
Oct 16, 2012	Advisory Committee Unanimously Recommends Approval.[25]	FDA	Gattex
Dec 21, 2012	NDA Approved for Adults.[11][15][26][27]	FDA	Gattex
2016	Pediatric Indication Approved (≥1 year of age).[28]	EMA	Revestive
May 17, 2019	Pediatric Indication Approved (≥1 year of age).[27][28]	FDA	Gattex

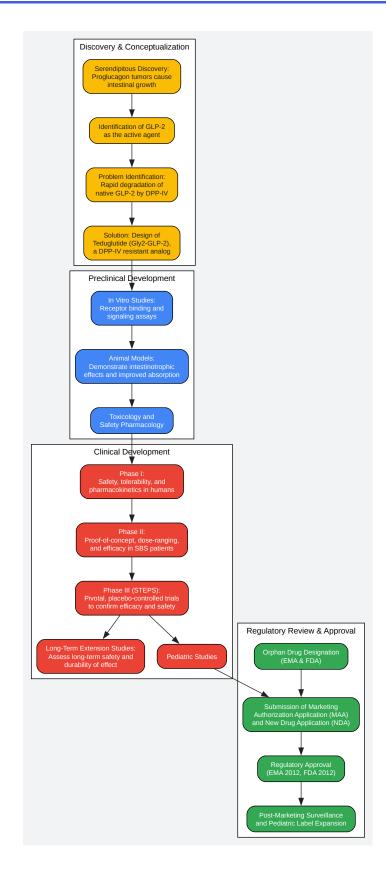


| Jun 2023 | Pediatric Indication Extended (≥4 months of age).[28] | European Commission (EC) | Revestive |

### **Teduglutide Development Workflow**

The development of **teduglutide** followed a logical progression from basic scientific discovery to clinical application.





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Caption: Teduglutide Discovery and Development Workflow



#### Conclusion

The development of **teduglutide** is a prime example of translational medicine, where a serendipitous basic science observation led to the creation of a targeted therapy for a rare and debilitating condition. By understanding the physiology of GLP-2 and the limitations of the native peptide, a more stable and clinically effective analog was engineered. A rigorous clinical development program, highlighted by the pivotal STEPS trial, has established **teduglutide** as a safe and effective treatment for both adult and pediatric patients with Short Bowel Syndrome, reducing their dependence on parenteral support and improving their quality of life. The journey of **teduglutide** from a laboratory finding to a globally approved therapeutic underscores the importance of continued research in endocrinology and gastroenterology.

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